

Application Notes and Protocols: Textile Dyeing with C.I. Reactive Black 39

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive Black 39*

Cat. No.: *B15552045*

[Get Quote](#)

Introduction

C.I. **Reactive Black 39** is a multifunctional azo dye used for coloring cellulosic fibers such as cotton, linen, and viscose.^{[1][2]} Reactive dyes are distinguished by their ability to form strong, covalent bonds with the hydroxyl groups of cellulose fibers under alkaline conditions.^{[3][4]} This chemical bond results in dyeings with excellent wet fastness properties, making them highly durable to washing.^[5] The dyeing process is a three-stage procedure involving exhaustion of the dye onto the fiber, chemical fixation under alkaline conditions, and a final washing-off stage to remove any unfixed or hydrolyzed dye.^{[6][7]} Careful control of parameters such as temperature, pH, electrolyte concentration, and time is crucial for achieving optimal color yield, levelness, and reproducibility.^{[8][9]}

Quantitative Data for Dyeing Parameters

The following table summarizes the key quantitative parameters for a standard exhaust dyeing protocol for cotton with **Reactive Black 39**. Concentrations are provided for light, medium, and dark shades.

Parameter	Light Shade (e.g., 0.5% owf)	Medium Shade (e.g., 2.0% owf)	Dark Shade (e.g., 5.0% owf)
Liquor Ratio	1:10 - 1:20	1:10 - 1:15	1:10
Electrolyte (NaCl or Glauber's Salt)	30 - 40 g/L[10]	50 - 65 g/L[11]	80 - 100 g/L[10][12]
Alkali (Soda Ash, Na ₂ CO ₃)	5 - 10 g/L[12]	15 g/L	20 g/L[13]
Caustic Soda (NaOH) - Optional	Not typically required	0.5 - 1.5 g/L[11]	1.5 - 2.5 g/L[11]
Exhaustion Temperature	30 - 40°C	30 - 40°C	30 - 40°C
Fixation Temperature	80 - 90°C[13]	80 - 90°C[13]	80 - 90°C[13]
Initial Dyebath pH (Exhaustion)	6.0 - 7.0 (Neutral to slightly acidic)[14]	6.0 - 7.0 (Neutral to slightly acidic)[14]	6.0 - 7.0 (Neutral to slightly acidic)[14]
Final Dyebath pH (Fixation)	10.5 - 11.0[15]	10.5 - 11.0[15]	10.5 - 11.0[15]
Fixation Time	45 - 60 minutes[13]	60 minutes[16]	60 - 90 minutes

owf = on weight of fabric

Experimental Protocols

Exhaust Dyeing Protocol for Cotton Fabric

This protocol details the exhaust dyeing method, a common batch-wise process for achieving uniform coloration in a laboratory or research setting.

1.1 Materials and Reagents

- Pre-scoured and bleached cotton fabric
- C.I. **Reactive Black 39** dye powder

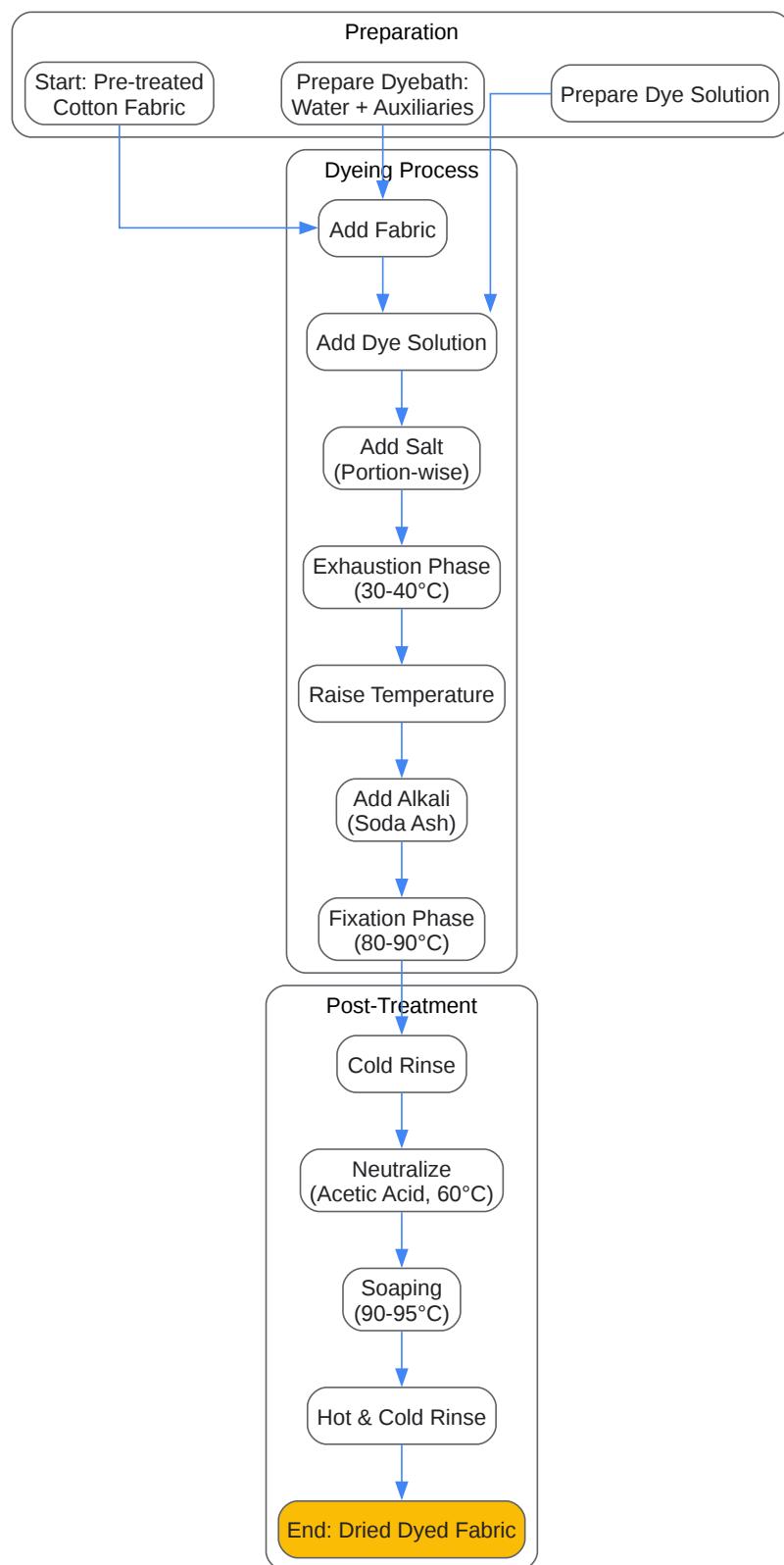
- Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
- Soda ash (Sodium Carbonate, Na₂CO₃)
- Caustic Soda (Sodium Hydroxide, NaOH) (optional, for pH adjustment in dark shades)
- Acetic acid (CH₃COOH) for neutralization
- Non-ionic soaping agent
- Wetting agent
- Sequestering agent
- Deionized water

1.2 Equipment

- Laboratory-scale dyeing machine (e.g., IR dyer, glycerin bath beaker dyer)
- Beakers and graduated cylinders
- Magnetic stirrer and hot plate
- pH meter
- Analytical balance
- Drying oven

1.3 Pre-treatment of Fabric Ensure the cotton fabric is thoroughly pre-treated to remove impurities like oils, waxes, and sizing agents.[\[17\]](#) A standard procedure involves scouring with an alkaline solution and bleaching. The fabric should have good absorbency before dyeing.

1.4 Dyeing Procedure


- Set the Dyebath: Prepare the dyebath according to the desired shade depth and liquor ratio (e.g., 1:10). Add the required amount of water, wetting agent (e.g., 1 g/L), and a sequestering agent (e.g., 0.5 g/L) to the dyeing vessel.[\[12\]](#)[\[13\]](#)

- Dye Dissolution: Separately, create a paste of the required amount of **Reactive Black 39** dye powder with a small amount of cold water. Add warm water (approx. 50°C) to fully dissolve the dye.[16]
- Exhaustion Phase:
 - Set the dyebath temperature to 30-40°C.[13]
 - Place the fabric sample in the bath and run for 5-10 minutes for thorough wetting.
 - Add the dissolved dye solution to the bath.
 - Run for another 10 minutes to allow for initial dye migration.
 - Gradually add the required amount of pre-dissolved salt (e.g., in 2-3 portions over 15-20 minutes). This step increases dye exhaustion by reducing the negative charge repulsion between the dye anions and the cellulose fiber.[18]
 - Continue running the bath for an additional 20-30 minutes to ensure maximum exhaustion. [13]
- Fixation Phase:
 - Raise the temperature of the dyebath to the optimal fixation temperature for hot-brand reactive dyes, typically 80-90°C.[13] The rate of temperature rise should be controlled (e.g., 1.5-2.0°C/minute) to ensure level dyeing.[19]
 - Once the target temperature is reached, add the pre-dissolved alkali (soda ash) to the dyebath to raise the pH to 10.5-11.[15] This initiates the covalent bonding between the dye and the fiber.[20]
 - Continue the dyeing process at this temperature for 45-90 minutes, depending on the shade depth.[13]
- Post-Dyeing Treatment (Washing-off):
 - Cool the dyebath and drop the liquor.

- Rinse: Perform a cold rinse to remove residual salt and alkali.
- Neutralization: Treat the fabric with a dilute acetic acid solution (e.g., 0.5-1.0 g/L) at 50-60°C for 10 minutes to neutralize any remaining alkali.[13]
- Soaping: Wash the dyed fabric with a non-ionic soaping agent (e.g., 1-2 g/L) at or near boiling temperature (90-95°C) for 10-15 minutes.[21] This crucial step removes unfixed and hydrolyzed dye, thereby improving the final wet fastness properties.
- Final Rinsing: Perform a hot rinse followed by a cold rinse until the rinse water is clear.
- Drying: Squeeze the excess water from the fabric and dry it in an oven or air-dry.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical principle of reactive dyeing.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the exhaust dyeing of cotton with **Reactive Black 39**.

[Click to download full resolution via product page](#)

Caption: Simplified reaction pathway for reactive dye fixation on cellulose fiber.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. CAS 68259-02-9: Reactive Black 39 | CymitQuimica [cymitquimica.com]
- 3. dyesandpigments.com [dyesandpigments.com]

- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. textiletrainer.com [textiletrainer.com]
- 7. textileindustry.net [textileindustry.net]
- 8. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tianshun Chem Co.,Ltd [china-dyestuff.com]
- 9. Precautions for Reactive Dyeing Processes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. viettextile.com [viettextile.com]
- 11. Effect of Reactive Groups of Reactive Dyes on Dyeing of Modal Fabrics [article.sapub.org]
- 12. textilelearner.net [textilelearner.net]
- 13. textilestudycenter.com [textilestudycenter.com]
- 14. fsw.cc [fsw.cc]
- 15. autumnchem.com [autumnchem.com]
- 16. vipulorganics.com [vipulorganics.com]
- 17. scribd.com [scribd.com]
- 18. thaiscience.info [thaiscience.info]
- 19. textilelearner.net [textilelearner.net]
- 20. longwayedducation.com [longwayedducation.com]
- 21. autumnchem.com [autumnchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Textile Dyeing with C.I. Reactive Black 39]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552045#experimental-protocol-for-textile-dyeing-with-reactive-black-39>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com